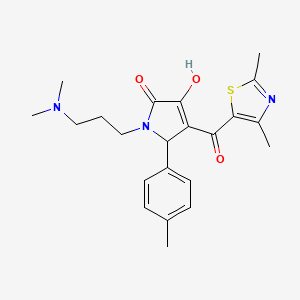![molecular formula C9H6F3N3O2 B2737297 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2416243-13-3](/img/structure/B2737297.png)
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound with the CAS Number: 2416243-13-3 . It has a molecular weight of 245.16 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 245.16 .Scientific Research Applications
Anticancer Applications
Pyrido[2,3-d]pyrimidines, the class of compounds to which EN300-26666594 belongs, have been identified as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Applications
Pyrido[2,3-d]pyrimidines have also been found to exhibit antibacterial activities . The trifluoromethyl group in particular has been associated with a broad spectrum of activities, including antibacterial effects .
CNS Depressive Applications
This class of compounds has been associated with CNS depressive activities . This suggests potential applications in the treatment of conditions related to the central nervous system.
Anticonvulsant Applications
Pyrido[2,3-d]pyrimidines have been found to exhibit anticonvulsant activities . This suggests potential applications in the treatment of seizure disorders.
Antipyretic Applications
These compounds have also been associated with antipyretic activities . This suggests potential applications in the treatment of fever.
Insecticidal Applications
Trifluoromethyl pyrimidine derivatives have shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .
Antifungal Applications
Some trifluoromethyl pyrimidine derivatives have exhibited good in vitro antifungal activities against several fungi at 50 μg/ml .
Potential in Drug Design
The unique structure of pyrido[2,3-d]pyrimidines makes them an important scaffold in medicinal chemistry . They can be used in the design of new selective, effective, and safe drugs for various diseases and disorders .
properties
IUPAC Name |
1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBCGORVCFGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)
![Ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)
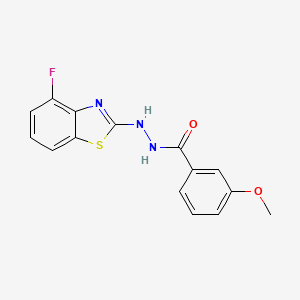
![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)
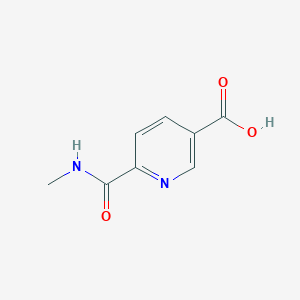
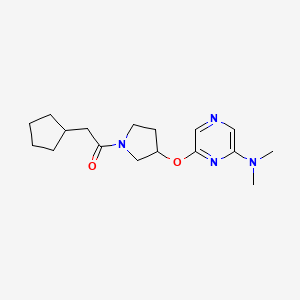
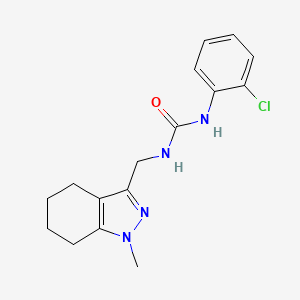
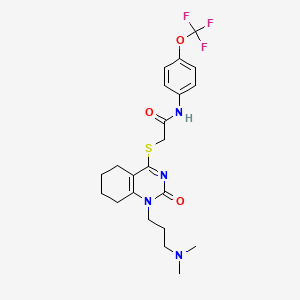

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2737236.png)
